molecular formula C19H24N2OS B160161 N-(4-phenoxy-2,6-diisopropylphenyl)thiourea CAS No. 135252-10-7

N-(4-phenoxy-2,6-diisopropylphenyl)thiourea

Cat. No. B160161
CAS No.: 135252-10-7
M. Wt: 328.5 g/mol
InChI Key: RBDFBEPKVUICAS-UHFFFAOYSA-N
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Patent
US04997967

Procedure details

With stirring, 21 g (0.15 mol) of potassium carbonate are initially added to 141 g (1.5 mol) of phenol in 500 g of toluene, followed by the addition of 168 g (1.5 mol) of a 50% aqueous solution of potassium hydroxide. The entire water of reaction is then separated under reflux, and then ca. 400 g of toluene are removed by distillation. The residue is dissolved in 700 g of dimethyl formamide. After addition of 6 g (0.05 mol) of copper carbonate, solvent is distilled off until the temperature of the reaction mixture is 140° C. Then 256 g (1 mol) of 4-bromo-2,6-diisopropylaniline are added at 140° C. and the mixture is kept for 10 hours at 140° C. The dimethyl formamide is then removed by vacuum distillation, the residue is extracted with water, and the product is taken up in toluene. After stripping off the toluene, the crude product is purified by vacuum distillation, giving 215 g (80% of theory) of 4-phenoxy-2,6-diisopropylaniline with a boiling point of 142°-145° C./0.04 mbar and a melting point of 69°-71° C., in the form of a bright red product. Conversion to the hydrochloride is effected by dissolving the product in 300 g of butyl acetate, adding 115 g of a 37% solution of hydrochloric acid, and removing the water of reaction by vacuum distillation. The hydrochloride is isolated by filtration, washed with butyl acetate and dried under vacuum, giving 235 g (96% of theory, based on 4-phenoxy-2,6-diisopropylaniline) of 4-phenoxy-2,6-diisopropylaniline hydrochloride in the form of white crystals which melt at 247°-249° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
256 g
Type
reactant
Reaction Step Four
Quantity
6 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C1(O)C=CC=CC=1.[OH-].[K+].[O:16]([C:23]1[CH:28]=[C:27]([CH:29]([CH3:31])[CH3:30])[C:26]([NH:32]C(N)=S)=[C:25]([CH:36]([CH3:38])[CH3:37])[CH:24]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.BrC1C=C(C(C)C)C(N)=C(C(C)C)C=1>C1(C)C=CC=CC=1.C(=O)([O-])[O-].[Cu+2]>[O:16]([C:23]1[CH:24]=[C:25]([CH:36]([CH3:37])[CH3:38])[C:26]([NH2:32])=[C:27]([CH:29]([CH3:31])[CH3:30])[CH:28]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1.2,4.5,9.10|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
141 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
500 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC(=C(C(=C1)C(C)C)NC(=S)N)C(C)C
Step Four
Name
Quantity
256 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)C(C)C)C(C)C
Step Five
Name
Quantity
6 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Cu+2]

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then separated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
ca. 400 g of toluene are removed by distillation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 700 g of dimethyl formamide
DISTILLATION
Type
DISTILLATION
Details
is distilled off until the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
is 140° C
CUSTOM
Type
CUSTOM
Details
The dimethyl formamide is then removed by vacuum distillation
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with water
DISTILLATION
Type
DISTILLATION
Details
the crude product is purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC(=C(N)C(=C1)C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 215 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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